molecular formula C48H54N6Na2O10S3 B12369568 DiSulfo-ICG-azide (disodium)

DiSulfo-ICG-azide (disodium)

Cat. No.: B12369568
M. Wt: 1017.2 g/mol
InChI Key: GAENMZMKYUUDIT-UHFFFAOYSA-L
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Description

DiSulfo-ICG-azide (disodium) is a fluorescent dye widely used in scientific research. It is known for its high molecular weight of 1017.15 and its chemical formula is C48H54N6Na2O10S3 . This compound is primarily utilized in various imaging techniques due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DiSulfo-ICG-azide (disodium) involves several steps, typically starting with the preparation of the indocyanine green (ICG) core. The azide group is then introduced through a series of chemical reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of DiSulfo-ICG-azide (disodium) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and high purity levels. The compound is then purified and packaged under controlled conditions to prevent contamination .

Chemical Reactions Analysis

Types of Reactions

DiSulfo-ICG-azide (disodium) undergoes various chemical reactions, including:

    Oxidation: The

Properties

Molecular Formula

C48H54N6Na2O10S3

Molecular Weight

1017.2 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C48H56N6O10S3.2Na/c1-47(2)42(53(29-12-8-11-18-44(55)50-27-15-28-51-52-49)40-25-19-34-32-36(66(59,60)61)21-23-38(34)45(40)47)16-9-6-5-7-10-17-43-48(3,4)46-39-24-22-37(67(62,63)64)33-35(39)20-26-41(46)54(43)30-13-14-31-65(56,57)58;;/h5-7,9-10,16-17,19-26,32-33H,8,11-15,18,27-31H2,1-4H3,(H3-,50,55,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2

InChI Key

GAENMZMKYUUDIT-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

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